molecular formula C7H9BrN2O2 B2876084 5-Bromo-1-(2-methoxyethyl)pyrazin-2(1H)-one CAS No. 1934475-60-1

5-Bromo-1-(2-methoxyethyl)pyrazin-2(1H)-one

Cat. No.: B2876084
CAS No.: 1934475-60-1
M. Wt: 233.065
InChI Key: GRJUMMJZFXKFMZ-UHFFFAOYSA-N
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Description

5-Bromo-1-(2-methoxyethyl)pyrazin-2(1H)-one is a chemical compound that belongs to the pyrazinone family. This compound is characterized by the presence of a bromine atom at the 5th position and a methoxyethyl group at the 1st position of the pyrazinone ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(2-methoxyethyl)pyrazin-2(1H)-one typically involves the bromination of pyrazinone derivatives followed by the introduction of the methoxyethyl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(2-methoxyethyl)pyrazin-2(1H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of azido, cyano, or other substituted derivatives. Oxidation reactions can produce various oxidized forms, while reduction reactions yield reduced derivatives of the original compound.

Scientific Research Applications

5-Bromo-1-(2-methoxyethyl)pyrazin-2(1H)-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2-methoxyethyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and the methoxyethyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-(2-hydroxyethyl)pyrazin-2(1H)-one
  • 5-Bromo-1-(2-ethoxyethyl)pyrazin-2(1H)-one
  • 5-Bromo-1-(2-methylthioethyl)pyrazin-2(1H)-one

Uniqueness

5-Bromo-1-(2-methoxyethyl)pyrazin-2(1H)-one is unique due to the presence of the methoxyethyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different substituents at the 1st position. The methoxyethyl group can influence the compound’s solubility, stability, and interaction with other molecules, making it valuable for specific research applications.

Properties

IUPAC Name

5-bromo-1-(2-methoxyethyl)pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-12-3-2-10-5-6(8)9-4-7(10)11/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJUMMJZFXKFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(N=CC1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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